molecular formula C12H11F3O2 B13727995 8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol

8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol

Cat. No.: B13727995
M. Wt: 244.21 g/mol
InChI Key: HSYDVMDPGDHFKP-UHFFFAOYSA-N
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Description

MFCD31735684, also known as 8-Hydroxy-8-(trifluoromethyl)-2,6,7,8-tetrahydro-1H, is a compound with significant interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a hydroxy group, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31735684 typically involves the introduction of the trifluoromethyl group and the hydroxy group into a suitable precursor molecule. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group with a trifluoromethyl group using reagents like trifluoromethyl iodide.

    Hydroxylation Reactions:

Industrial Production Methods

Industrial production of MFCD31735684 may involve large-scale chemical reactors where the above synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD31735684 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

MFCD31735684 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD31735684 involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxy group play crucial roles in its activity:

    Molecular Targets: Enzymes, receptors

    Pathways Involved: Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

MFCD31735684 can be compared with other similar compounds to highlight its uniqueness:

    8-Hydroxy-8-(trifluoromethyl)-2,6,7,8-tetrahydro-1H: Similar in structure but may differ in the position of functional groups.

    Trifluoromethylated Hydroxy Compounds: Share the trifluoromethyl group but differ in other substituents.

    Hydroxylated Compounds: Contain hydroxy groups but lack the trifluoromethyl group.

Conclusion

MFCD31735684 is a compound with significant potential in various scientific fields Its unique chemical structure and reactivity make it a valuable subject for research and industrial applications

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

8-(trifluoromethyl)-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ol

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)11(16)5-3-7-1-2-9-8(10(7)11)4-6-17-9/h1-2,16H,3-6H2

InChI Key

HSYDVMDPGDHFKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC3=C2CCO3)(C(F)(F)F)O

Origin of Product

United States

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